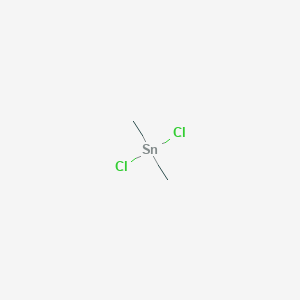

dimethyltin(2+) dichloride

Description

Historical Context and Evolution of Dimethyltin (B1205294) Dichloride Research

The journey of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. lupinepublishers.com This pioneering work laid the groundwork for a field that would expand significantly throughout the 20th century. A pivotal moment in the synthesis of organotin halides was the development of direct synthesis methods. One of the most commercially successful direct reactions to be developed was the preparation of dimethyltin dichloride from methyl chloride and metallic tin, a process that often utilizes a catalyst. lupinepublishers.comlupinepublishers.com

Early research into organotin compounds was advanced by notable chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.com A key synthetic method that became central to organotin chemistry is the Kocheshkov redistribution reaction. This reaction allows for the synthesis of various alkyltin halides, including dimethyltin dichloride, by reacting a tetraorganotin compound with a tin tetrahalide. lupinepublishers.comscispace.com Platinum(II) and palladium(II) phosphine (B1218219) complexes have been shown to effectively catalyze this redistribution. rsc.org The discovery of its industrial applications, particularly as a stabilizer for polyvinyl chloride (PVC), spurred a significant increase in research focused on dimethyltin dichloride and its derivatives. lupinepublishers.com

Significance of Dimethyltin Dichloride in Organotin Chemistry

Dimethyltin dichloride is a cornerstone compound in organotin chemistry due to its versatility as a precursor and catalyst in numerous academic and industrial processes.

One of its most prominent roles is as a stabilizer for PVC . In this capacity, it helps to prevent the degradation of the polymer by neutralizing hydrogen chloride and removing unstable allylic chloride groups. guidechem.com

As a catalyst , dimethyltin dichloride is employed in a variety of reactions. It is used in the production of polyurethanes and as a catalyst for the room-temperature vulcanization of silicone polymers. lupinepublishers.com Research has also demonstrated its effectiveness in catalyzing esterification reactions and the regioselective protection of sugars. chemicalbook.comorganic-chemistry.org For instance, it has been used for the highly regioselective monobenzoylation of hydroxyl groups in sugars, a critical step in carbohydrate chemistry. organic-chemistry.orgacs.org More recent studies have explored its use in catalyzing the regioselective alkylation of cis-1,2-diols at room temperature. acs.org

Furthermore, dimethyltin dichloride is a crucial intermediate for the synthesis of other organotin compounds . ontosight.ai It reacts with a wide range of organic ligands to form new complexes with diverse structures and potential applications. Academic research has extensively documented its reactions with Schiff bases, dithiocarbamates, and various bidentate amines to create novel mononuclear and polynuclear organotin(IV) complexes. nih.govorientjchem.orgresearchgate.netthescipub.com

In the field of materials science , dimethyltin dichloride is a key precursor in chemical vapor deposition (CVD) processes. tue.nl It is used to deposit thin films of tin oxide (SnO₂) onto surfaces like glass. tue.nl These tin oxide layers have applications as low-emissivity coatings on architectural glass and in the fabrication of solar cells. researchgate.net

Current Research Trends and Future Directions for Dimethyltin Dichloride

Current research continues to build upon the foundational roles of dimethyltin dichloride while exploring novel applications. A significant area of interest is in the development of advanced materials. For example, researchers are investigating the use of dimethyltin dichloride for the surface modification of materials . One study demonstrated the successful grafting of isolated dimethyltin species onto the surface of layered silicates, creating well-defined, four-coordinated tin sites. rsc.orgrsc.org This approach opens possibilities for developing highly active single-atom catalysts with a regular arrangement of active sites on a high-surface-area support. rsc.orgrsc.org

The synthesis of novel coordination polymers and complexes remains a vibrant area of research. Scientists are designing and synthesizing new complexes by reacting dimethyltin dichloride with various organic ligands, such as chiral benzimidazoles and Schiff bases, to explore their structural diversity and potential catalytic activities. orientjchem.orgfigshare.com For instance, a tin(IV) coordination polymer constructed from dimethyltin dichloride and a sulfonated Schiff base has been shown to act as a catalyst for the Baeyer-Villiger oxidation. figshare.com

Another emerging trend is the focus on creating high-purity dimethyltin dichloride for specialized applications. google.com While traditionally used in mixtures for PVC stabilization, high-purity grades are increasingly required for applications in LOW-E glass coatings and as catalysts in specific esterification reactions. google.com Research into more environmentally friendly and efficient synthesis routes, such as one-step high-pressure catalytic synthesis, is also underway to improve product purity and yields. google.com

Future research will likely continue to focus on harnessing the reactivity of the tin-chlorine bonds for precision synthesis in materials science and catalysis, with an increasing emphasis on creating highly defined and efficient catalytic systems.

Detailed Research Findings

Academic research has delved deeply into the reactivity and application of dimethyltin dichloride. In catalysis, a notable study by Onomura et al. demonstrated the first catalytic process for the regioselective protection of hydroxyl groups in sugars using dimethyltin dichloride. This method achieved high chemical yields and selectivity, particularly for monobenzoylation at 1,2-diol moieties, which is a significant advancement for carbohydrate chemistry. organic-chemistry.org

In materials science, the work of Shimojima and colleagues has shown that dimethyltin dichloride can be used to modify the surface of layered octosilicate. rsc.orgrsc.org Through a reaction with the surface silanol (B1196071) groups, they successfully created isolated, well-defined dimethyltin species bonded to the silicate (B1173343) layers. Spectroscopic analysis confirmed the formation of Si-O-Sn bonds and four-coordinated tin species, indicating a bidentate immobilization. This precise surface modification opens avenues for creating novel heterogeneous catalysts. rsc.orgrsc.orgnii.ac.jp

The synthesis of novel molecular structures is another key research area. Studies have shown that dimethyltin dichloride reacts with Schiff base ligands and 1,10-phenanthroline (B135089) to form new organotin(IV) complexes. These complexes have been characterized by various spectral methods, and their interaction with DNA has been investigated, revealing their potential as avid binders to calf thymus DNA (CT-DNA). nih.gov Similarly, new organotin carboxylate complexes have been synthesized by reacting dimethyltin dichloride with ligands like 2-[(2,3-dimethylphenyl) amino] benzoic acid, and their cytotoxic activities have been evaluated. jmchemsci.com

Data Tables

Physicochemical Properties of Dimethyltin Dichloride

| Property | Value | Source(s) |

| Chemical Formula | C₂H₆Cl₂Sn | chemicalbook.comnih.gov |

| Molecular Weight | 219.68 g/mol | chemicalbook.comnih.gov |

| Appearance | White crystalline solid/powder | guidechem.comlabproinc.comsigmaaldrich.com |

| Melting Point | 101-106 °C | chemicalbook.comsigmaaldrich.com |

| 103-105 °C | fishersci.co.ukfishersci.no | |

| 106-110 °C | thermofisher.com | |

| 107 °C | labproinc.com | |

| Boiling Point | 185-190 °C | fishersci.co.ukthermofisher.in |

| 188-190 °C | chemicalbook.comstrem.com | |

| Solubility | Slightly soluble in water (20 g/L at 20°C) | chemicalbook.comfishersci.nothermofisher.in |

| Soluble in methanol (B129727) (0.1 g/mL) | guidechem.comchemicalbook.comfishersci.no | |

| Soluble in other organic solvents like ethanol (B145695) and acetone | guidechem.comsolubilityofthings.com | |

| CAS Number | 753-73-1 | chemicalbook.comnih.govlabproinc.com |

Propriétés

IUPAC Name |

dimethyltin(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn+2]C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753-73-1 | |

| Record name | Dimethyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Dimethyltin Dichloride

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of metallic tin with a methylating agent. The most commercially significant of these is the reaction with methyl chloride, a process that has been extensively optimized for industrial production. lupinepublishers.com

Other Direct Alkylation Methods

While the reaction between metallic tin and methyl chloride is the most extensively documented and commercially successful direct synthesis route, the term "direct synthesis" broadly covers any method where organotin compounds are formed directly from metallic tin and an organic halide. lupinepublishers.com However, efforts to prepare other organotin compounds through direct synthesis have met with varying degrees of commercial success compared to the production of dimethyltin (B1205294) dichloride. lupinepublishers.com

Indirect Synthetic Routes

Indirect synthetic routes to dimethyltin dichloride typically begin with tin tetrachloride (SnCl₄) and involve its alkylation through other organometallic reagents. These methods are fundamental in organotin chemistry and provide alternative pathways to the direct synthesis approach.

One of the most common indirect methods is the use of Grignard reagents. lupinepublishers.comscispace.com In this process, tin tetrachloride is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), typically in an ether solvent like diethyl ether or tetrahydrofuran. uu.nllibretexts.org The reaction proceeds via the substitution of chloride ions on the tin atom with methyl groups from the Grignard reagent. While this method can produce a mixture of methylated tin compounds (RₙSnCl₄₋ₙ), the stoichiometry can be controlled to favor the formation of the desired dimethyltin dichloride.

Another significant indirect pathway is the Kocheshkov redistribution reaction. lupinepublishers.comscispace.com This reaction involves the redistribution of alkyl and halide groups between a tetraalkyltin compound and tin tetrachloride. lupinepublishers.comlupinepublishers.com To produce dimethyltin dichloride, tetramethyltin (B1198279) ( (CH₃)₄Sn ) is reacted with tin tetrachloride. By adjusting the molar ratio of the reactants to 1:1, the reaction can be directed to selectively yield dimethyltin dichloride:

(CH₃)₄Sn + SnCl₄ → 2 (CH₃)₂SnCl₂

This redistribution reaction is often carried out at elevated temperatures and can be catalyzed by various compounds, including platinum(II) or palladium(II) phosphine (B1218219) complexes, to achieve high yield and selectivity. uu.nlrsc.org Industrially, the tetraalkyltin precursor is often synthesized first from tin tetrachloride and an alkylating agent like an organoaluminum compound, and then used in the Kocheshkov reaction. lupinepublishers.comscispace.com

Alkylation of Tin Tetrachloride

The alkylation of tin tetrachloride (SnCl₄) is a cornerstone of commercial production for dimethyltin dichloride. This approach can be realized through several pathways, including direct synthesis where SnCl₄ acts as a catalyst or a co-reactant.

A prevalent industrial method is the "one-step" high-pressure catalytic synthesis. google.com This process involves the reaction of metallic tin powder with methyl chloride in the presence of a catalyst, with tin tetrachloride often introduced into the reaction mixture. google.com The tin tetrachloride facilitates the reaction and improves the utilization of tin, leading to high yields of dimethyltin dichloride. The general reaction is as follows:

Sn + 2 CH₃Cl → (CH₃)₂SnCl₂ rsc.org

In a typical industrial setting, tin, a catalyst, and tin tetrachloride are loaded into a reactor and heated. google.com Gaseous methyl chloride is then introduced under high pressure. google.com The reaction is generally carried out at temperatures between 170°C and 215°C and pressures from 0.5 to 1.5 MPa. google.com Catalytic systems are crucial for achieving practical reaction rates and yields. Common catalysts include quaternary ammonium (B1175870) salts and alkylphosphines. google.com

Another significant route is the Kocheshkov comproportionation reaction, which involves the redistribution of substituents between different organotin compounds. wikipedia.org In this context, tetramethyltin can be reacted with tin tetrachloride to yield dimethyltin dichloride. wikipedia.org The reaction is as follows:

2 (CH₃)₄Sn + 2 SnCl₄ → 4 (CH₃)₂SnCl₂

This redistribution reaction provides a pathway to dimethyltin dichloride from a fully alkylated organotin precursor. uu.nl

Table 1: Industrial Synthesis Parameters for Dimethyltin Dichloride via Alkylation

| Parameter | Value | Source(s) |

| Reactants | Tin, Methyl Chloride, Tin Tetrachloride | google.com |

| Catalyst | Quaternary ammonium salts, Alkylphosphines | google.com |

| Temperature | 170-215 °C | google.com |

| Pressure | 0.5-1.5 MPa | google.com |

| Yield | >98% | |

| Tin Utilization | >96% |

Conversion from other Organotin Compounds

Dimethyltin dichloride can also be synthesized through redistribution or comproportionation reactions involving other organotin compounds. These reactions are driven by the tendency of tin compounds to exchange their organic and inorganic substituents to form thermodynamically stable products.

A key example is the reaction between tetramethyltin and tin tetrachloride, as mentioned previously. wikipedia.org Furthermore, redistribution reactions can occur between different methyltin chlorides. For instance, trimethyltin (B158744) chloride can react with methyltin trichloride, although the equilibrium may not fully favor the formation of dimethyltin dichloride. google.com

A study has investigated the redistribution reaction of tetramethyltin with dimethyltin dichloride itself. oup.com This reaction is influenced by the solvent's properties, such as its dielectric constant, and proceeds through what is believed to be a four-center transition state. oup.com

Another relevant conversion involves heating dimethyltin dichloride with stannic chloride in the absence of a catalyst, under super-atmospheric pressure. google.com This process yields a mixture of dimethyltin dichloride and monomethyltin trichloride. google.com The reaction conditions for this process are typically temperatures ranging from 175 to 250°C. google.com

Table 2: Synthesis of Dimethyltin Dichloride via Redistribution Reactions

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Source(s) |

| Tetramethyltin | Tin Tetrachloride | Dimethyltin Dichloride | Comproportionation | wikipedia.org |

| Dimethyltin Dichloride | Stannic Chloride | Dimethyltin Dichloride, Monomethyltin Trichloride | Redistribution | google.com |

| Tetramethyltin | Dimethyltin Dichloride | Trimethyltin Chloride | Redistribution | oup.com |

Green Chemistry Approaches in Dimethyltin Dichloride Synthesis

While traditional synthesis methods for dimethyltin dichloride are effective, there is growing interest in developing more environmentally benign processes. Green chemistry principles are being applied to reduce the use of hazardous substances, improve energy efficiency, and minimize waste generation.

One area of focus is the development of more sustainable catalytic systems. Historically, some processes utilized iodine-containing catalysts, which are expensive and can lead to product contamination. google.com A greener alternative is the use of lower trialkyl amines as catalysts, which are less expensive and can be more easily managed. google.com

Solvent selection is another critical aspect of green chemistry. Research has explored the use of solvents like cyclic carbonates (e.g., propylene (B89431) carbonate) and sulphones, which can improve reaction conditions and may offer environmental benefits over more hazardous solvents. google.com Some patented processes aim for solvent-free conditions, which significantly reduces the environmental footprint of the synthesis. google.com

Furthermore, efforts to improve reaction efficiency, such as achieving high tin utilization and product yields, contribute to the principles of green chemistry by maximizing atom economy and reducing waste. The development of continuous processes, where the product is continuously removed, and reactants are replenished, also enhances efficiency and reduces the potential for byproduct formation. google.com While not a direct synthesis method, the use of dimethyltin dichloride as a catalyst for regioselective protection of sugars in aqueous media highlights the compound's utility in green synthetic applications. researchgate.net

Scalability and Industrial Production Research

The industrial production of dimethyltin dichloride has been the subject of extensive research to ensure scalability, efficiency, and product purity. Patented processes provide detailed insights into large-scale manufacturing.

High-pressure catalytic synthesis is a well-established method for industrial production. google.com Reactors are designed to handle significant quantities of reactants, with examples citing the use of hundreds of kilograms of tin and methyl chloride in a single batch. google.compatsnap.com These processes often operate continuously, with the formed dimethyltin dichloride being removed by distillation to drive the reaction and maintain a consistent output. google.com For instance, a continuous process where the product is distilled under vacuum every few hours has been shown to maintain a steady yield over extended periods. google.com

The choice of catalyst is critical for industrial-scale operations. Catalysts must be robust, have a long life, and be cost-effective. Research has focused on developing catalysts, such as complexes of alkylphosphines and tin tetrachloride, that are thermally stable and maintain high activity over long reaction times. google.com

Purification of the final product is another key aspect of industrial production. Distillation is the primary method used to obtain high-purity dimethyltin dichloride, often achieving purities of over 99%. google.comgoogle.com The distillation is typically carried out under controlled temperature and pressure to separate the desired product from unreacted starting materials, byproducts, and the catalyst. patsnap.comgoogle.com

Coordination Chemistry of Dimethyltin Dichloride

Lewis Acidity and Donor-Acceptor Interactions

The tin atom in dimethyltin (B1205294) dichloride possesses vacant 5d orbitals, enabling it to act as a Lewis acid and accept electron pairs from donor molecules, known as ligands. This acceptor strength is a key determinant in the formation of stable coordination complexes. The interaction between dimethyltin dichloride and a ligand is a classic example of a donor-acceptor or coordinate covalent bond, where the ligand donates a pair of electrons to the tin center. The acceptor strength of diorganotin dichlorides, including dimethyltin dichloride, is influenced by the organic substituents on the tin atom. For instance, the acceptor strength with respect to 8-aminoquinoline follows the sequence Ph₂SnCl₂ > Me₂SnCl₂ > Bu₂SnCl₂. nie.edu.sg

The formation of these adducts can be influenced by factors such as the nature of the solvent and the steric and electronic properties of the ligands. nie.edu.sg The coordination of dimethyltin dichloride with reactant molecules can facilitate the formation of new bonds or the rearrangement of existing ones, highlighting its role in catalysis. guidechem.com

Complex Formation with Various Ligands

Dimethyltin dichloride forms stable complexes with a wide array of ligands, particularly those containing oxygen as a donor atom. These interactions lead to the formation of complexes with varying geometries and coordination numbers around the tin atom, most commonly five or six.

Oxygen-containing functional groups, such as hydroxyl, carbonyl, and ether moieties, are excellent donors for forming coordination complexes with dimethyltin dichloride. alfa-chemistry.com These ligands can be part of various organic molecules, leading to a diverse range of complexes with distinct chemical and physical properties.

Dimethyltin dichloride reacts with substituted arylazophenols and naphthols (LH) in a 1:2 molar ratio to form complexes with the general formula Me₂Sn(LH)₂Cl₂. tandfonline.com In these complexes, the ligands are unidentate and bind to the tin atom through the phenolic oxygen atom. Spectroscopic data, including IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn Mössbauer, indicate a distorted six-coordinate geometry for these complexes. The two methyl groups attached to the tin atom typically occupy trans positions in the octahedral arrangement. tandfonline.com The intramolecular hydrogen bond present in the free ligand is retained after complexation. tandfonline.com

Table 1: Selected Data for Dimethyltin Dichloride Complexes with Arylazophenols and Naphthols tandfonline.com

| Ligand (LH) | Complex | ²J(¹¹⁷Sn-CH) (Hz) | ²J(¹¹⁹Sn-CH) (Hz) |

| Substituted arylazophenol | Me₂Sn(LH)₂Cl₂ | 70 | 74 |

| Substituted naphthol | Me₂Sn(LH)₂Cl₂ | 70 | 74 |

Note: The specific substituted arylazophenols and naphthols are not detailed in the provided source.

Schiff bases, which contain an imine or azomethine group (-C=N-), are versatile ligands that can coordinate to metal ions through nitrogen and often another donor atom, such as oxygen. Dimethyltin dichloride forms complexes with various Schiff base ligands. For instance, it reacts with dibasic tetradentate Schiff bases (L) in the presence of a base like triethylamine to yield complexes of the type R₂SnL (where R is methyl). tandfonline.com

Investigations into the complex formation of dimethyltin dichloride with Salen-type N₂O₂ Schiff base ligands in chloroform have shown the formation of 1:1 complexes. researchgate.net Spectroscopic and thermodynamic studies reveal that the stability of these complexes is influenced by the electronic and steric properties of the Schiff base ligands. researchgate.net For example, the formation constant of complexes with substituted Salen ligands decreases in the order: 3-MeOSalen > 4-MeOSalen > 5-MeOSalen ≈ Salen > 5-BrSalen. researchgate.net Similarly, for other Schiff bases, the trend is Me₂Salen > Salbn ≈ Salpn > Salen > Salophen. researchgate.net X-ray crystallography of some organotin(IV) complexes with Schiff base ligands has revealed distorted octahedral or trigonal bipyramidal geometries around the tin atom. rsc.org

Table 2: Stability Trends of Dimethyltin Dichloride-Schiff Base Complexes researchgate.net

| Schiff Base Ligand Series | Order of Decreasing Formation Constant |

| Substituted Salen Ligands | 3-MeOSalen > 4-MeOSalen > 5-MeOSalen ≈ Salen > 5-BrSalen |

| Various Schiff Base Ligands | Me₂Salen > Salbn ≈ Salpn > Salen > Salophen |

The interaction of dimethyltin(IV) with dehydroacetic acid has been studied in a 20% dioxane-water mixture. tandfonline.com Potentiometric titrations have shown the formation of complex species with stoichiometric coefficients of 110, 120, and 11-1. At lower pH, the predominant species are 110 and 120, while the mono-hydroxy species (11-1) becomes more significant as the pH increases. tandfonline.com Dehydroacetic acid binds to the tin atom by substituting water molecules in the coordination sphere. tandfonline.com The proposed coordination geometry for the (CH₃)₂Sn(IV) ion is octahedral, with the two methyl groups in collinear positions. tandfonline.com

Table 3: Predominant Species in the Dimethyltin(IV)-Dehydroacetic Acid System at Different pH Values tandfonline.com

| pH Range | Predominant Species |

| Low pH | 110 and 120 |

| Increasing pH (around 6.2) | 11-1 |

Dimethyltin(IV) dichloride interacts with nucleotides such as adenosine 5'-monophosphate (5'-AMP) and guanosine 5'-monophosphate (5'-GMP) in aqueous solutions. researchgate.netcdnsciencepub.com Studies using spectrophotometric and potentiometric techniques have determined the formation constants of the resulting complexes. researchgate.netcdnsciencepub.com In acidic media, the primary coordination site for the dimethyltin(IV) cation is the phosphate group of the nucleotides. researchgate.netcdnsciencepub.com Characterization of the precipitated complexes at low pH by elemental analysis and FTIR spectroscopy has confirmed that the purine base (N-1 and N-7) is not involved in the coordination, and a bidentate coordination of the phosphate group is concluded for both 5'-AMP and 5'-GMP. researchgate.netcdnsciencepub.com At higher pH values, the sugar moieties of the nucleotides may also play a role in the complexation process. researchgate.net

Table 4: Summary of Dimethyltin Dichloride Interaction with 5'-AMP and 5'-GMP researchgate.netcdnsciencepub.com

| Nucleotide | Primary Coordination Site (Acidic pH) | Coordination of Purine Moiety |

| 5'-AMP | Phosphate group (bidentate) | No |

| 5'-GMP | Phosphate group (bidentate) | No |

Nitrogen Donor Ligands

Dimethyltin dichloride forms stable adducts with a range of nitrogen-containing ligands. Monodentate ligands, such as picolines, can form both 1:1 and 1:2 complexes in solution, with the equilibrium between the species being dependent on concentration and temperature rsc.org.

Bidentate nitrogen donor ligands, such as those derived from pyridine carboxaldehyde Schiff bases, coordinate to the dimethyltin(IV) moiety to form well-defined complexes. For instance, the reaction with N'-phenylpyridine-2-carbaldimine yields a monomeric 1:1 complex where the ligand coordinates through both its pyridyl and imine nitrogen atoms. This results in a distorted octahedral geometry around the tin atom, with the two methyl groups in a trans configuration and the two chlorine atoms in a cis arrangement tandfonline.comtandfonline.com. The Sn-N bond lengths in such complexes are typically in the range of 2.4 to 2.6 Å tandfonline.comtandfonline.com. Complexes with other bidentate amines, including aliphatic and aromatic diamines, have also been synthesized and their stability constants determined .

The interaction with pyrazine, a bidentate bridging ligand, leads to the formation of a polymeric chain structure. In the adduct (SnMe₂Cl₂)₂·pyz, the tin atoms are six-coordinate and are alternately linked by chloride ions and pyrazine molecules. Notably, the Sn-N bond length in this complex is unusually long at 2.746(6) Å rsc.orgrsc.org.

| Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| Picolines | 1:1 and 1:2 | - | Equilibrium between species in solution rsc.org. |

| N'-phenylpyridine-2-carbaldimine | 1:1 | Distorted Octahedral | Bidentate N,N' coordination; trans-methyl, cis-chloro tandfonline.comtandfonline.com. |

| Pyrazine | 2:1 | Six-coordinate | Polymeric chain with bridging pyrazine and chloride rsc.orgrsc.org. |

Sulfur Donor Ligands

The coordination chemistry of dimethyltin dichloride with sulfur donor ligands is extensive, particularly with dithiocarbamates. These ligands are typically formed from the reaction of a secondary amine with carbon disulfide wikipedia.org. Diorganotin(IV) dithiocarbamate complexes are generally synthesized by reacting the diorganotin(IV) dichloride with the corresponding dithiocarbamate salt nih.govnih.gov. The dithiocarbamate ligand can coordinate to the tin atom in a monodentate, bidentate, or anisobidentate fashion researchgate.net.

In many dimethyltin(IV) bis(dithiocarbamate) complexes, the dithiocarbamate ligands are monodentate, leading to a distorted tetrahedral geometry around the tin atom. However, weak intramolecular interactions between the tin atom and the non-coordinating sulfur atom can exist, with Sn···S distances being shorter than the sum of the van der Waals radii nih.gov. In some cases, one of the dithiocarbamate ligands can be anisobidentate, resulting in a five-coordinate, distorted trigonal bipyramidal geometry around the tin atom nih.gov.

Schiff bases derived from S-benzyldithiocarbazate also react with dimethyltin dichloride to form complexes where the ligand acts as a mononegatively charged bidentate species, coordinating through the thiosulfur and the azomethine nitrogen researchgate.net.

| Ligand Type | Coordination Mode | Resulting Geometry at Tin |

|---|---|---|

| Dithiocarbamates | Monodentate | Distorted Tetrahedral nih.govresearchgate.net. |

| Dithiocarbamates | Anisobidentate | Distorted Trigonal Bipyramidal nih.gov. |

| Schiff bases from S-benzyldithiocarbazate | Bidentate (S, N) | - |

Mixed Donor Ligands (e.g., NNOS coordination sphere)

Dimethyltin dichloride also forms complexes with mixed donor ligands containing a combination of nitrogen, oxygen, and sulfur atoms. For example, thiosemicarbazone ligands with an ONS donor set can coordinate to dimethyltin(IV) tandfonline.com. In a specific instance, a mixed-ligand complex was synthesized involving 1,2-di(4-pyridyl)ethylene and ammonium (B1175870) N-Nitroso-N-phenylhydroxylamine, suggesting the versatility of dimethyltin dichloride in accommodating different types of donor atoms simultaneously researchgate.net. The resulting complexes often exhibit interesting structural features and geometries depending on the specific ligand framework.

Structural Elucidation of Dimethyltin Dichloride Complexes

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing organotin compounds in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative acs.orgaccscience.comrsc.org. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom acs.orgrsc.org. An increase in the coordination number from four to five or six typically results in a significant upfield shift of the ¹¹⁹Sn resonance rsc.org. For example, the ¹¹⁹Sn NMR chemical shifts for a series of trimethyltin (B158744) compounds have been extensively studied in various solvents rsc.org. The coupling constants, such as J(¹¹⁹Sn, ¹³C) and J(¹¹⁹Sn, ¹H), also provide valuable structural information acs.org.

Infrared (IR) Spectroscopy is used to identify the coordination of the ligand to the tin atom. The vibrational frequencies of the ligand are often shifted upon complexation. New bands corresponding to Sn-C, Sn-Cl, and Sn-ligand stretching vibrations can be observed in the far-IR region. For dithiocarbamate complexes, the ν(C=N) and ν(C=S) stretching frequencies are indicative of the coordination mode of the ligand asianpubs.org.

Mass Spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is used to determine the molecular weight and fragmentation patterns of the complexes acs.orgsciex.com. ESI-MS can be used for the structural elucidation of ionic organotin(IV) compounds or complexes with weakly bonded ligands. The ionization mechanism often involves the cleavage of the most labile bond, yielding complementary cationic and anionic species acs.org.

| Technique | Key Parameters | Information Obtained |

|---|---|---|

| ¹¹⁹Sn NMR | Chemical Shift (δ) | Coordination number and geometry of the tin atom rsc.org. |

| ¹H, ¹³C NMR | Chemical Shifts and Coupling Constants (J) | Structure of the organic ligands and their coordination to tin. |

| IR Spectroscopy | Vibrational Frequencies (ν) | Identification of ligand coordination and Sn-ligand bonds asianpubs.org. |

| Mass Spectrometry | Mass-to-charge ratio (m/z) | Molecular weight and structural fragmentation acs.orgsciex.com. |

X-ray Crystallography Studies

Single-crystal X-ray diffraction provides the most definitive structural information for solid-state dimethyltin dichloride complexes. The crystal structure of dimethyltin dichloride itself shows that the tin atom is in a distorted tetrahedral environment, which is significantly distorted towards octahedral due to intermolecular associations rsc.org.

| Complex | Coordination Geometry at Tin | Key Bond Lengths (Å) | Crystal System |

|---|---|---|---|

| (CH₃)₂SnCl₂ | Distorted Tetrahedral (with intermolecular interactions) | - | - |

| [(CH₃)₂SnCl₂(O=C₃(C₆H₅)₂)]₂ | Distorted Trigonal Bipyramidal | - | Monoclinic acs.org. |

| (CH₃)₂SnCl₂(C₆H₅N=CHC₅H₄N) | Distorted Octahedral | Sn-N(imine) = 2.540(5), Sn-N(pyridyl) = 2.439(4) tandfonline.comtandfonline.com. | - |

| [(CH₃)₂SnCl₂]₂·(C₄H₄N₂) | Six-coordinate | Sn-N = 2.746(6) rsc.orgrsc.org. | Monoclinic rsc.orgrsc.org. |

Solution Behavior and Equilibria of Dimethyltin Dichloride Complexes

In solution, dimethyltin dichloride can undergo aquation and hydrolysis. It dissolves in water to produce the aquated dimethyltin(IV) cation, [(CH₃)₂Sn(H₂O)ₙ]²⁺, and chloride ions cdnsciencepub.com. The hydrolysis of the dimethyltin(IV) cation has been studied potentiometrically, revealing the formation of various hydroxo complexes, such as [(CH₃)₂SnOH]⁺ and [((CH₃)₂Sn)₂OH]²⁺, with their formation constants being determined cdnsciencepub.comresearchgate.net. The extent of formation of polycondensed species in aqueous solution is slight cdnsciencepub.comresearchgate.net.

The complex formation equilibria with various ligands have also been investigated. For instance, studies with picolines have shown that both 1:1 and 1:2 complexes coexist in solution, and the equilibrium constants and thermodynamic parameters for their formation have been determined using NMR spectroscopy rsc.org. Similarly, the stability constants of complexes with amino acids and related compounds have been determined potentiometrically, indicating the formation of 1:1 and 1:2 (organotin:ligand) species nih.gov. The stability of these complexes is a crucial factor in various applications and is influenced by the nature of the ligand and the solvent system .

Hydrolysis and Aquation Studies in Aqueous Solutions

When dissolved in water, dimethyltin dichloride undergoes extensive aquation, where water molecules displace the chloride ions to coordinate with the tin center. This equilibrium strongly favors the formation of the aquodimethyltin cation, [(CH₃)₂Sn(H₂O)ₙ]²⁺, where 'n' is presumed to be 2. cdnsciencepub.com The dissolution process produces chloride ions and the doubly-charged dimethyltin ion, which then participates in subsequent hydrolysis reactions. researchgate.net

The hydrolysis of the aquated dimethyltin(IV) cation, (CH₃)₂Sn²⁺, is a reversible process and does not lead to the formation of large condensation polymers, a contrast to analogous silicon compounds. cdnsciencepub.com Instead, a series of soluble monomeric and polynuclear hydroxo complexes are formed. Studies have identified several key species that exist in equilibrium. At lower pH ranges, the primary hydrolysis products are the simple conjugate base, (CH₃)₂SnOH⁺, and a binuclear species, [(CH₃)₂Sn(OH)]₂²⁺. cdnsciencepub.com As the pH increases, further hydrolysis leads to the formation of the neutral dihydroxide, (CH₃)₂Sn(OH)₂, and other polynuclear complexes like [(CH₃)₂Sn]₂(OH)₃⁺, [(CH₃)₂Sn]₃(OH)₄²⁺, and [(CH₃)₂Sn]₄(OH)₆²⁺. researchgate.net

Spectrophotometric and potentiometric studies have confirmed the formation of species such as M(OH)⁺, M(OH)₂, M(OH)₃⁻, M₂(OH)₂²⁺, and M₂(OH)₃⁺, where M represents the (CH₃)₂Sn²⁺ cation. researchgate.netepa.gov The tendency to form these polycondensed species is observed to be less pronounced in the presence of chloride ions compared to perchlorate solutions, an effect attributed partially to ionic strength and partially to the complexing of the aquodimethyltin(IV) ion by chloride. researchgate.net

Electrolytic Dissociation and Ionic Interactions

Dimethyltin dichloride is an electrolyte that dissociates upon dissolution in aqueous solutions. The primary dissociation reaction involves the release of chloride ions and the formation of the dimethyltin(IV) cation, (CH₃)₂Sn²⁺. researchgate.net The degree of this dissociation has been a subject of study, confirming the production of these ionic species. researchgate.net

Stepwise Formation Constants and pH Dependence

The formation of the various hydroxo complexes of dimethyltin(IV) is a stepwise process, with each step being highly dependent on the pH of the solution. The equilibria and their corresponding formation constants (β) have been determined through potentiometric titrations and rigorous computational analysis of the data. researchgate.net These constants quantify the stability of the different hydrolyzed species.

For example, in a 0.1 M (Na⁺)Cl⁻ medium, the hydrolysis data over a pH range of 1.5 to 9 can be fitted by several sets of formation constants. researchgate.net One such set includes constants for the formation of (CH₃)₂SnOH⁺, [(CH₃)₂SnOH]₂²⁺, (CH₃)₂Sn(OH)₂, and [(CH₃)₂Sn]₄(OH)₆²⁺. researchgate.net An alternative model that fits the data equally well includes species like (CH₃)₂SnOH⁺, [(CH₃)₂SnOH]₂²⁺, (CH₃)₂Sn(OH)₂, [(CH₃)₂Sn]₂(OH)₃⁺, and [(CH₃)₂Sn]₃(OH)₄²⁺. researchgate.net

The distribution of these species is a direct function of pH. At low pH, the aquated (CH₃)₂Sn²⁺ ion is predominant. As the pH rises, (CH₃)₂SnOH⁺ and the dimer [(CH₃)₂SnOH]₂²⁺ become significant. researchgate.net A point of maximum polymerization is typically reached around pH 5.5. researchgate.net In dilute solutions (≤ 5 mM) at pH 8, the main species present is the neutral complex (CH₃)₂Sn(OH)₂. researchgate.net

The following tables present the logarithmic values of the stepwise formation constants (log *β) for various hydrolysis products of dimethyltin dichloride as determined in different studies.

Table 1: Formation Constants of Dimethyltin(IV) Hydrolysis Species (Model 1)

| Species | Formula | log β |

| Monohydroxo complex | (CH₃)₂SnOH⁺ | -3.245 ± 0.004 |

| Dimeric complex | [(CH₃)₂SnOH]₂²⁺ | -5.00 ± 0.02 |

| Dihydroxo complex | (CH₃)₂Sn(OH)₂ | -8.516 ± 0.004 |

| Tetrameric complex | [(CH₃)₂Sn]₄(OH)₆²⁺ | -16.85 ± 0.02 |

Data obtained from potentiometric titration in a 0.1 M (Na⁺)Cl⁻ medium. researchgate.net

Table 2: Formation Constants of Dimethyltin(IV) Hydrolysis Species (Model 2)

| Species | Formula | log β |

| Monohydroxo complex | (CH₃)₂SnOH⁺ | -3.251 ± 0.004 |

| Dimeric complex | [(CH₃)₂SnOH]₂²⁺ | -5.05 ± 0.02 |

| Dihydroxo complex | (CH₃)₂Sn(OH)₂ | -8.535 ± 0.005 |

| Dimeric hydroxo complex | [(CH₃)₂Sn]₂(OH)₃⁺ | -9.81 ± 0.01 |

| Trimeric complex | [(CH₃)₂Sn]₃(OH)₄²⁺ | -11.52 ± 0.03 |

Alternative model for data obtained from potentiometric titration in a 0.1 M (Na⁺)Cl⁻ medium. researchgate.net

Reactivity and Reaction Mechanisms Involving Dimethyltin Dichloride

Catalytic Applications in Organic Synthesis

Dimethyltin (B1205294) dichloride ((CH₃)₂SnCl₂) serves as a versatile catalyst in various organic transformations, valued for its ability to facilitate reactions with high efficiency and selectivity. Its applications range from the regioselective protection of complex molecules like sugars to catalyzing polymerization processes and other important chemical conversions.

One of the significant catalytic applications of dimethyltin dichloride is in the regioselective protection of hydroxyl (-OH) groups in carbohydrates. nih.govfigshare.com This process is crucial in carbohydrate chemistry, as the selective functionalization of one hydroxyl group among many is a primary challenge. nsf.gov Using dimethyltin dichloride as a catalyst allows for highly regioselective monoprotection of sugars with high chemical yields, a process that previously often required stoichiometric amounts of hazardous tin reagents. organic-chemistry.orgresearchgate.net

The mechanism of regioselectivity is believed to be based on the stereochemical relationship among the different hydroxyl groups on the sugar molecule. organic-chemistry.org The catalyst facilitates the preferential reaction of the most accessible hydroxyl group. organic-chemistry.org For instance, in benzoylation reactions, monobenzoylation typically occurs at 1,2-diol moieties. organic-chemistry.org However, the specific position of protection can vary depending on the sugar's structure; in the case of β-methyl glucoside, the primary hydroxyl group at the 6-position is preferentially targeted. organic-chemistry.org This catalytic method has been successfully applied to achieve complete protection of sugars such as α-methyl glucoside and β-methyl xyloside. nih.govresearchgate.net The catalytic system has also been used for regioselective acetylation of diols. researchgate.net

| Substrate | Reaction Type | Position of Regioselective Protection | Catalyst System |

|---|---|---|---|

| Various Sugars | Benzoylation | Predominantly at 1,2-diol moieties organic-chemistry.org | Dimethyltin dichloride organic-chemistry.org |

| β-methyl glucoside | Benzoylation | Primary hydroxyl group at the 6-position organic-chemistry.org | Dimethyltin dichloride organic-chemistry.org |

| Diols | Acetylation | C-3-OH researchgate.net | Dimethyltin dichloride with di-iso-propyl ethylamine (B1201723) researchgate.net |

| cis-1,2-Diols (sugars and non-sugars) | Alkylation | Not specified | Dimethyltin dichloride with silver oxide acs.org |

Dimethyltin dichloride is an effective catalyst in the synthesis of various polymers. chemimpex.com It is notably used in the production of polyurethanes and as a catalyst for polyester (B1180765) condensation. chemimpex.comgoogle.com In the formation of polyurethanes, organotin catalysts like dimethyltin dichloride are among the most common choices. lupinepublishers.com Its catalytic activity enhances the curing process, which is critical for developing the final properties of materials like silicone sealants. chemimpex.com The use of dimethyltin dichloride in these processes contributes to the durability and performance of the resulting polymer products. chemimpex.com

Beyond sugar chemistry and polymerization, dimethyltin dichloride catalyzes other significant organic reactions. It is employed as a catalyst for esterification reactions and for curing electrocoated paints. chemicalbook.comnih.govvikasecotech.com Its role as a catalyst is also vital in the production of polyurethanes and silicone sealants, improving the quality of the final products. chemimpex.com

| Catalytic Transformation | Industrial Application | Reference |

|---|---|---|

| Esterification | General organic synthesis | chemicalbook.comvikasecotech.com |

| Curing of Paints | Electrocoated paints | nih.gov |

| Curing of Sealants | Silicone sealants | chemimpex.com |

| Polyurethane Production | Polymer manufacturing | chemimpex.com |

Polymer Chemistry and Material Science

In the fields of polymer chemistry and material science, dimethyltin dichloride is not only a catalyst but also a key precursor for the synthesis of organotin-containing polymers and materials.

Dimethyltin dichloride serves as a fundamental building block for a variety of organotin polymers. chemimpex.com These polymers are utilized in applications such as coatings, adhesives, and sealants due to their enhanced durability and resistance to environmental factors. chemimpex.com

The synthesis often involves interfacial polymerization, where dimethyltin dichloride reacts with other monomers to form high polymers rapidly. For example, it reacts with the dipeptide diglycine to produce organotin poly(amine esters). researchgate.netresearchgate.net Similarly, reaction with the salt of dipicolinic acid yields poly(ester ethers). researchgate.net Another example is the reaction with the salt of 2-ketoglutaric acid, which forms organotin polyether polymers. oatext.com In these reactions, dimethyltin dichloride provides the tin-containing moiety that becomes part of the polymer backbone. researchgate.netresearchgate.net

| Co-reactant | Resulting Polymer Type | Reference |

|---|---|---|

| Diglycine | Poly(amine ester) | researchgate.netresearchgate.net |

| Salt of Dipicolinic Acid | Poly(ester ether) | researchgate.net |

| Salt of 2-Ketoglutaric Acid | Polyether | oatext.com |

The hydrolysis of dialkyltin dichlorides is a known route to the formation of organostannoxanes. When dimethyltin dichloride is dissolved in water, it undergoes hydrolysis. researchgate.netenv.go.jp This process involves the replacement of the chloride ligands with hydroxyl groups, leading to the formation of dimethyltin hydroxide (B78521) species. env.go.jp These intermediates can then undergo condensation reactions, eliminating water to form Sn-O-Sn linkages, which are the characteristic feature of stannoxanes. While extensive research has detailed this process for analogous compounds like dibutyltin (B87310) dichloride, which progressively hydrolyzes to form dichlorodistannoxanes and then dibutyltin oxide, a similar pathway is indicated for dimethyltin dichloride. lupinepublishers.comresearchgate.net The study of the soluble intermediates in the hydrolysis of dimethyltin dichloride confirms the formation of various hydrolyzed species in solution, which are the precursors to larger polyorganostannoxane structures. researchgate.net

Interfacial Polymerization Reactions

Dimethyltin dichloride can participate in polycondensation reactions to form organotin polymers. For instance, it reacts with the dipeptide diglycine to synthesize organotin poly(amine esters). researchgate.net This type of step-growth polymerization involves the reaction of the organotin dichloride with the amino acid, leading to the formation of high polymers, often in high yield. researchgate.net The reaction is characterized by the formation of Sn-O-(C=O) and Sn-N linkages. researchgate.net While this demonstrates the capability of dimethyltin dichloride to act as a monomer in forming polymer chains, specific examples of its use in classical interfacial polymerization—a process occurring at the boundary between two immiscible liquids—are not extensively detailed in the available research. However, its role as a catalyst in polyester condensation is noted. google.com

Degradation and Decomposition Studies

Pyrolysis and Gas Phase Decomposition Kinetics

The gas-phase decomposition of dimethyltin dichloride has been studied to understand its thermal stability and breakdown mechanism, which is particularly relevant in processes like chemical vapor deposition (CVD) for producing tin oxide coatings. google.com

The following table summarizes the key kinetic parameters determined for this decomposition reaction. researchgate.netlupinepublishers.com

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 62.8 ± 3 kcal/mol |

| Arrhenius Constant (A) | 9 ± 1 x 10¹⁵ s⁻¹ |

| Reaction Order | First Order |

| Decomposition Temperature | Starts at 500°C (in N₂) |

Hydrolysis Pathways and Products

When dissolved in water, dimethyltin dichloride undergoes rapid hydrolysis. acs.org The process involves the dissociation of the compound into chloride ions and the doubly-charged dimethyltin cation, (CH₃)₂Sn²⁺, which then reacts with water. researchgate.net This leads to the formation of a series of soluble aquated and hydroxylated species. researchgate.net

Potentiometric and spectrophotometric studies have identified several key species that form in solution as a function of pH. The hydrolysis is complex, involving monomeric and dimeric tin species. The ultimate product of extensive hydrolysis is dimethyltin hydroxide, which can precipitate from the solution. acs.org

The primary hydrolysis products and intermediate species formed in aqueous solution are listed below. blueskyauxiliaries.com

| Species Formula | Species Name |

|---|---|

| [(CH₃)₂Sn(OH)]⁺ | Dimethyltin monohydroxide cation |

| (CH₃)₂Sn(OH)₂ | Dimethyltin dihydroxide |

| [(CH₃)₂Sn(OH)₃]⁻ | Dimethyltin trihydroxide anion |

| [((CH₃)₂Sn)₂(OH)₂]²⁺ | Dimeric dimethyltin dihydroxide cation |

| [((CH₃)₂Sn)₂(OH)₃]⁺ | Dimeric dimethyltin trihydroxide cation |

Environmental Degradation Processes

The environmental fate of dimethyltin dichloride is influenced by its resistance to biological and photochemical degradation. Studies indicate that the compound is not readily biodegradable. lupinepublishers.com In a standard ready biodegradability test (OECD TG 301 F), only 3% degradation was observed over a 35-day period. dtic.mil This suggests that the compound can persist in the environment. lupinepublishers.comdtic.mil Furthermore, there is no indication of significant photochemical degradation, meaning it is stable against breakdown by light. lupinepublishers.com The majority of its environmental release has been reported to be to the atmosphere. acs.org

Reactions with Biological Molecules and Mimics

Interactions with Dehydroacetic Acid

The interaction of dimethyltin(IV) with dehydroacetic acid, a molecule that can mimic biological ligands, has been investigated to understand its coordination chemistry. Studies conducted in a 20% dioxane-water mixture at 25°C show that dimethyltin(IV) forms distinct complex species with dehydroacetic acid.

The formation of these complexes is pH-dependent. Potentiometric data indicates a model where three primary species are formed. At lower pH levels, the predominant species are the 110 ((CH₃)₂Sn(DHA)) and 120 ((CH₃)₂Sn(DHA)₂) complexes. As the pH increases beyond 4.0, these species begin to decrease in concentration, and a mono-hydroxy species, designated as 11-1, starts to form, reaching a significant concentration by pH 6.2.

The stoichiometric coefficients of the major complex species identified are summarized in the table below.

| Stoichiometric Coefficient | Description | Predominant pH Range |

|---|---|---|

| 110 | 1:1 complex of Dimethyltin(IV) and Dehydroacetic acid | Low pH |

| 120 | 1:2 complex of Dimethyltin(IV) and Dehydroacetic acid | Low pH |

| 11-1 | 1:1 mono-hydroxy complex | Forms above pH 4.0 |

Binding to Peptides and Proteins

The reactivity of dimethyltin dichloride with biological macromolecules is a critical aspect of its mechanism of action and toxicity. As an organotin compound, it exhibits a significant affinity for proteins and peptides, primarily through the electrophilic nature of the tin(IV) center. The interaction is not random; instead, it shows a marked preference for specific amino acid residues, leading to the formation of stable adducts that can alter the structure and function of the biomolecule.

Research into the binding of dimethyltin (DMT) species to peptides has revealed that sulfur-containing amino acids are primary targets. Specifically, dimethyltin dichloride readily interacts with cysteine residues. The mechanism often involves the formation of a chelate complex, particularly when two cysteine residues are in close proximity within the peptide sequence. This interaction is exemplified by studies on a linear peptide derived from the membrane protein stannin, which plays a role in mediating organotin toxicity. acs.org

In this model system, the dimethyltin cation, (CH₃)₂Sn²⁺, is coordinated by the thiol groups of two cysteine residues. acs.org NMR binding studies and density functional theory (DFT) calculations have confirmed that the two cysteines coordinate the tin atom, resulting in a stable complex. acs.org This binding is not merely an attachment but a structurally defining event for the peptide. The coordination of dimethyltin induces a significant conformational change, forcing the peptide backbone to adopt a stable type-I β-turn structure. acs.org The resulting geometry around the tin atom is a distorted tetrahedron, dictated by the coordination with the two sulfur atoms from the cysteine residues and the two methyl groups. acs.org

Beyond dithiols, the Lewis acidic tin center in dimethyltin dichloride can also form complexes with other nucleophilic sites in proteins, such as the amine groups of various amino acid side chains. Studies on the interaction of dimethyltin(IV) with a range of aliphatic and aromatic diamines have demonstrated the formation of stable complexes, suggesting that similar interactions can occur with the amino groups of residues like lysine (B10760008) or at the N-terminus of a peptide chain. The formation of these complexes typically involves the release of a proton.

The propensity of organotin compounds to bind to proteins can lead to the inhibition of essential enzymes. acs.org The specific targeting of vicinal dithiols is a key mechanism, as these motifs are present in the active sites of many enzymes where they are crucial for catalytic function or structural integrity. acs.org

The following table summarizes the detailed findings from a study on the interaction between dimethyltin dichloride and a model peptide.

| Parameter | Description |

| Model Peptide | A linear peptide with the sequence ILGCWCYLR, derived from the membrane protein stannin. acs.org |

| Binding Site | The dimethyltin(IV) cation binds to the two cysteine residues (Cys-4 and Cys-6) of the peptide. acs.org |

| Coordination | The tin atom is coordinated by the sulfur atoms of the two cysteine residues. acs.org |

| Induced Structure | Binding induces the formation of a stable type-I β-turn in the peptide backbone. acs.org |

| Coordination Geometry | The tin atom adopts a distorted tetrahedral geometry. acs.org |

Environmental Fate and Transport of Dimethyltin Dichloride

Environmental Partitioning (Water, Soil)

The environmental distribution of dimethyltin (B1205294) dichloride between aquatic and terrestrial compartments is influenced by its physicochemical properties. Organotin compounds are generally described as sparingly soluble in water and are likely to partition to soils and sediments. nih.govresearchgate.net However, dimethyltin dichloride exhibits specific characteristics that influence its mobility.

The n-octanol/water partition coefficient (log K_ow) for dimethyltin dichloride is -2.18, indicating that the compound is hydrophilic and has a preference for the aqueous phase over fatty tissues. uprm.edu Despite this, modeling suggests that when released into the environment, it is expected to partition significantly into both water (51.6%) and soil (47.3%). microbiotests.com This suggests that while it is soluble in water, it also has a notable affinity for soil and sediment particles. researchgate.net The partitioning behavior is also dependent on the organic carbon content of the soil or sediment, described by the organic carbon/water partition coefficient (K_oc). osha.gov.twresearchgate.net Due to their higher water solubility and lower partition coefficients, methyltins like dimethyltin are generally less likely to adsorb to organic carbon in soils and sediments compared to longer-chain organotins such as butyltins and octyltins. osha.gov.tw

Degradation in Aquatic Environments

The degradation of dimethyltin dichloride in aquatic environments occurs through several processes, including hydrolysis, biodegradation, and photolysis. Upon entering water, dimethyltin dichloride undergoes rapid hydrolysis, with the chlorine atoms being quickly displaced to form dimethyltin hydroxide (B78521), which may subsequently precipitate as an oxide. microbiotests.com While the initial compound hydrolyzes quickly, the resulting dimethyltin cation is hydrolytically stable, with a half-life exceeding one year across a pH range of 4 to 9. microbiotests.com

Biodegradation of dimethyltin dichloride is a slow process. In a standard test for ready biodegradability, it showed only 3% degradation over 35 days, indicating it is not readily biodegradable. osha.gov.tw The measured half-life for dimethyltin in soil is approximately 152 days, with another study suggesting a general environmental half-life of about six months. microbiotests.comosha.gov.tw

Photolysis, or degradation by light, is another significant pathway. The ultraviolet (UV) degradation of the more complex trimethyltin (B158744) chloride results in the formation of dimethyltin dichloride as a degradation product. Further photolytic degradation of methyltins proceeds by the sequential removal of methyl groups, ultimately leading to inorganic tin species. The rate of degradation under UV light is faster for dimethyltin than for trimethyltin.

Presence and Distribution in Environmental Compartments (Water, Sediment, Biota)

Dimethyltin dichloride and its degradation products have been detected in various environmental compartments, including natural waters, sediments, and biota, often as a result of industrial use and the degradation of other organotins. One of its primary uses as a stabilizer in polyvinyl chloride (PVC) plastics is a notable source of environmental release, with the compound leaching from PVC pipes (B44673) into drinking water. researchgate.net

Surveys in Canada have identified its presence in surface waters. The highest measured concentration of dimethyltin was 0.32 µg/L in Kingston Harbour. Another study found a concentration of 0.0593 µg/L in the Welland River, Ontario, downstream from a PVC manufacturing facility. In Japan, the predicted environmental concentration (PEC) for dimethyltin in public freshwater bodies was estimated to be around 0.075 µg/L. In sediments, a maximum concentration of 0.27 µg/kg dry weight (expressed as tin) has been reported. microbiotests.com

Table 1: Measured and Predicted Environmental Concentrations of Dimethyltin

| Location/Matrix | Concentration | Type | Reference |

|---|---|---|---|

| Kingston Harbour, Canada (Water) | 0.32 µg/L | Measured | |

| Welland River, Canada (Water) | 0.0593 µg/L | Measured | |

| Public Freshwater Bodies, Japan (Water) | ~0.075 µg/L | Predicted | |

| Freshwater and Marine Sediment | 0.27 µg/kg dw | Measured | microbiotests.com |

Bioaccumulation and Biotransformation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. For dimethyltin dichloride, there is some conflicting information regarding its bioaccumulation potential. A calculated log Bioconcentration Factor (BCF) of 0.5 suggests a low likelihood of bioaccumulation. microbiotests.com

However, experimental studies provide direct evidence of its uptake by aquatic organisms. A study on the aquatic crustacean Artemia franciscana (brine shrimp) determined specific BCF values that were dependent on the exposure concentration. nih.gov At a water concentration of 10 mg Sn/L, the BCF was 50, while at a higher concentration of 100 mg Sn/L, the BCF was 6. nih.gov

**Table 2: Bioconcentration Factor (BCF) of Dimethyltin Dichloride in *Artemia franciscana***

| Species | Exposure Concentration (as Sn) | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|

| Artemia franciscana | 10 mg/L | 50 | nih.gov |

| Artemia franciscana | 100 mg/L | 6 | nih.gov |

Biotransformation of tin compounds is also a key environmental process. Dimethyltin can be formed in the environment through the degradation of other organotin compounds. Furthermore, inorganic tin can be transformed by microorganisms in the environment through a process called biomethylation, which can result in the formation of mono- and dimethyltin, particularly in anaerobic sediments. In animal studies, dimethyltin dichloride has been shown to be metabolized into trimethyltin, indicating that biotransformation can also lead to the formation of more substituted organotins within an organism. nih.gov

Analytical Methodologies for Dimethyltin Dichloride Quantification and Speciation

Hydride Generation Gas Phase Molecular Absorption Spectrometry (HG-GPMAS)

Hydride Generation Gas Phase Molecular Absorption Spectrometry (HG-GPMAS) is a sensitive method for the determination of dimethyltin (B1205294) dichloride. The technique is based on the conversion of the analyte into a volatile hydride, which is then measured. A method has been described for determining dimethyltin dichloride by first converting it into gaseous dimethyltin hydride using a sodium tetrahydroborate(III) solution nih.gov. The generated hydride is subsequently collected in a liquid nitrogen cryogenic trap, revolatilized, and then driven into a quartz flow cell for measurement by gas phase molecular absorption spectrometry with diode array detection nih.gov.

The optimization of this method has been performed using experimental designs like the Plackett-Burmann design and a central composite design to study the factors that influence the absorption signal nih.gov. This allows for the establishment of the best conditions for determination. The performance of the optimized method demonstrates good sensitivity and precision. nih.gov

Table 1: Performance Metrics for HG-GPMAS Determination of Dimethyltin Dichloride

| Metric | Value |

|---|---|

| Detection Limit | 3.2 ng ml⁻¹ |

| Precision (RSD) | 4.1% |

| Recovery | 99-108% |

Data sourced from optimization studies of the HG-GPMAS method. nih.gov

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography (GC) is a well-established technique used to separate and analyze volatile compounds. For organotin compounds like dimethyltin dichloride, GC has been historically used as an essential at-line quality assurance and quality control (QA/QC) task, particularly for determining the fractions of different methyltin species in a product azom.com. The process involves injecting a sample into the chromatograph, where an inert gas carries it through a column that separates the components based on their interaction with a stationary phase .

Due to the high toxicity of organotin compounds, sample preparation for GC analysis requires laborious and complex methods to prevent human contact azom.com. Common detectors coupled with GC for this type of analysis include the Flame Ionization Detector (FID) and Mass Spectrometer (MS), which provides identification capabilities based on mass-to-charge ratio nih.gov.

HPLC and Spectrophotometric Techniques

High-Performance Liquid Chromatography (HPLC) is another separation technique suitable for organotin compounds. HPLC has been applied to the separation and determination of various tin species, including inorganic tin and organotins nih.gov. For instance, a reversed-phase C18 column can be used with a suitable mobile phase to separate different tin compounds before detection nih.gov.

Spectrophotometric methods are valuable for studying the chemical reactions and complex formation of dimethyltin dichloride. These techniques have been used to evaluate the formation constants of hydrolytic species of dimethyltin dichloride and their complexation reactions with other molecules researchgate.net. By measuring changes in light absorbance, researchers can gain insights into the equilibrium and kinetics of these reactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for the identification of chemical compounds by measuring the mass-to-charge ratio of ions. It is a primary tool for the characterization of dimethyltin dichloride. The electron ionization (EI) mass spectrum of dimethyltin dichloride shows a characteristic pattern of peaks corresponding to the parent molecule and its fragments nih.govnist.gov. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which are essential for its identification nih.govnist.gov.

Beyond simple identification, MS is also used to study reaction kinetics. For example, it has been employed in conjunction with Fourier Transform Infrared Spectroscopy (FTIR) to analyze the gas phase composition during the pyrolysis of dimethyltin dichloride, helping to elucidate the decomposition mechanism and kinetics tue.nl.

Table 2: Key Mass-to-Charge (m/z) Peaks in the Electron Ionization Mass Spectrum of Dimethyltin Dichloride

| m/z Value | Relative Intensity |

|---|---|

| 205 | Top Peak |

| 15 | 2nd Highest |

| 203 | 3rd Highest |

| 207 | - |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Secondary-Ion-Microprobe-Mass Spectrometry (SIMS) and X-ray Photoelectron Spectroscopy (XPS) for Doping Studies

Surface-sensitive techniques like Secondary-Ion Mass Spectrometry (SIMS) and X-ray Photoelectron Spectroscopy (XPS) are indispensable for studying surfaces treated or doped with dimethyltin dichloride, such as in the production of tin oxide coatings.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the surface of a material tuni.fi. For a surface modified with dimethyltin dichloride, XPS can determine the presence of tin, its oxidation state (e.g., Sn(IV)), and its bonding environment mdpi.com. This is crucial for understanding the properties of functional coatings. The influence of different chemical groups on the electron binding energy of the tin atom can be studied, providing insight into the compound's surface chemistry nih.gov.

Secondary-Ion Mass Spectrometry (SIMS) is another surface analysis technique that provides elemental information with very high sensitivity. By bombarding a surface with a primary ion beam, secondary ions are ejected and analyzed by a mass spectrometer. This allows for the detailed characterization of the elemental composition of the uppermost atomic layers of a material doped with dimethyltin dichloride. Combining XPS and SIMS in a single system allows for a comprehensive surface analysis nih.gov.

NMR Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For dimethyltin dichloride and its reaction products, ¹H and ¹³C NMR are routinely used for characterization researchgate.net. NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of molecular structures.

Furthermore, NMR is a powerful tool for studying the behavior of dimethyltin dichloride in solution. It has been used to investigate its hydrolytic species at various pH levels, revealing that the tin atom can adopt different coordination geometries, such as octahedral and trigonal bipyramidal arrangements, depending on the conditions researchgate.net. These studies are vital for understanding the compound's reactivity and interactions in aqueous systems.

Infrared Spectroscopy for Product Characterization and Kinetic Studies

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of dimethyltin dichloride provides a unique fingerprint that can be used for its identification and to characterize products from its reactions researchgate.netchemicalbook.com. For example, when dimethyltin dichloride reacts to form new complexes, changes in the IR absorption bands can confirm the formation of new bonds and the disappearance of reactants researchgate.net.

In addition to structural characterization, IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is applied to kinetic studies. It has been used to analyze the gas-phase composition during the thermal decomposition (pyrolysis) of dimethyltin dichloride. By monitoring the formation of gaseous products like methane over time, researchers can determine the reaction's kinetics, including its rate constant and activation energy tue.nl.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Dimethyltin dichloride | (CH₃)₂SnCl₂ |

| Dimethyltin hydride | (CH₃)₂SnH₂ |

| Methane | CH₄ |

| Methyltin trichloride | CH₃SnCl₃ |

| Sodium tetrahydroborate(III) | NaBH₄ |

Advanced Topics and Emerging Research Areas

Computational Chemistry and Theoretical Studies (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the structural, electronic, and reactive properties of dimethyltin (B1205294) dichloride and its derivatives. nih.govtandfonline.comfigshare.com These theoretical studies provide insights that complement experimental findings and help in the rational design of new materials and catalysts.

DFT calculations have been employed to investigate the geometry and electronic structure of dimethyltin dichloride complexes. For instance, studies on complexes with Schiff bases have used DFT to propose a trigonal bipyramidal geometry around the tin atom. nih.govresearchgate.net These calculations also help in understanding the nature of the chemical bonds, such as the formation of Si-O-Sn bonds when dimethyltin dichloride is immobilized on silicate (B1173343) surfaces. rsc.org

Furthermore, DFT calculations are instrumental in predicting the reactivity of dimethyltin dichloride. By calculating parameters like frontier molecular orbital (FMO) energies (HOMO and LUMO), global reactivity descriptors, and optimized energies, researchers can gain insights into the stability and potential reaction pathways of newly synthesized complexes. tandfonline.comfigshare.com For example, the reactivity of dimethyl(thioacetato)tin(IV) chloride, a derivative of dimethyltin dichloride, and the rationale behind its various hydrolysis products have been explained using DFT calculations. znaturforsch.com These computational approaches have also been used to support the five-coordinated geometry of organic-inorganic hybrid dimethyltin(IV) complexes. tandfonline.com

Doping Effects in Materials Science

Dimethyltin dichloride plays a significant role as a doping agent in materials science, particularly in the fabrication of semiconductor thin films for photovoltaic applications. aip.org Its incorporation into materials like cadmium sulfide (B99878) (CdS) has been shown to enhance their structural, electrical, and optical properties. aip.org

Influence on CdS Films Properties

A summary of the effects of dimethyltin dichloride doping on CdS film properties is presented in the table below:

| Property | Effect of Doping with Dimethyltin Dichloride |

| Tin Concentration | Increased aip.org |

| Chlorine Concentration | Increased aip.org |

| Grain Size | Increased aip.org |

| Electrical Conductivity | Improved aip.org |

| Crystallinity | Improved |

| Optical Reflectance | Reduced aip.org |

Heterostructure Formation in Photovoltaics

In the context of thin-film solar cells, such as those based on Cadmium Telluride (CdTe), the properties of the CdS window layer are crucial. aip.org Dimethyltin dichloride doping has been found to be highly effective in improving the photovoltaic performance of CdS/CdTe heterostructure solar cells. aip.org The improved properties of the doped CdS layer, as detailed above, contribute to a more efficient heterostructure. aip.org For instance, the reduction in optical reflectance of the solar cells with doped CdS layers means that more light can be absorbed by the active layer, leading to higher efficiency. aip.org

Dimethyltin Dichloride in Corrosion Inhibition Studies

Dimethyltin dichloride has been investigated for its potential as a corrosion inhibitor for various metals and alloys. acs.orgnih.govresearchgate.netlookchem.com Its effectiveness stems from its ability to form a protective film on the metal surface, thereby slowing down the corrosion process. acs.orgnih.gov

Adsorption Mechanisms on Metal Surfaces

The primary mechanism of corrosion inhibition by dimethyltin dichloride involves its adsorption onto the metal surface. acs.orgnih.gov Studies have shown that it can form an adsorption film on aluminum surfaces in both hydrochloric acid and sodium hydroxide (B78521) solutions. nih.govresearchgate.net The efficiency of inhibition can vary depending on the medium, with some studies reporting higher efficiency in acidic environments. researchgate.net The adsorption behavior of dimethyltin dichloride on metal surfaces has been found to follow specific adsorption isotherms, such as the Langmuir and Frumkin isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. acs.orgresearchgate.netwu.ac.th This adsorption is a key factor in the formation of a protective barrier against corrosive agents. acs.orgnih.gov

Development of Novel Dimethyltin Dichloride Derivatives for Specific Applications

Researchers are actively developing novel derivatives of dimethyltin dichloride to tailor their properties for specific applications. By reacting dimethyltin dichloride with various organic ligands, new organotin complexes with unique characteristics can be synthesized. tandfonline.comubbcluj.ro

For example, new organic-inorganic hybrid dimethyltin(IV) complexes have been synthesized by reacting dimethyltin dichloride with sodium salts of indole-3-acetic acid and N-phthaloyl amino acids. tandfonline.com These complexes have been characterized and their potential as anti-radical agents has been evaluated. tandfonline.com Similarly, the reaction of dimethyltin dichloride with phenothiazinyl-dipyrromethanes has led to the formation of new tin complexes with potential biological activity. ubbcluj.ro

The development of these novel derivatives opens up possibilities for their use in various fields, including catalysis, medicine, and materials science. nih.gov For instance, dimethyltin dichloride derivatives are being explored as catalysts for regioselective protection of sugars in carbohydrate chemistry and as stabilizers for PVC. google.comresearchgate.net

Q & A

Q. What are the standard methods for synthesizing dimethyltin dichloride, and how can reaction conditions be optimized for higher yields?

Dimethyltin dichloride is typically synthesized via alkylation of tin(IV) chloride with methyl Grignard reagents or direct chlorination of dimethyltin oxide. Key parameters include temperature control (e.g., maintaining −78°C for Grignard reactions to avoid side products) and stoichiometric ratios. Yields can be improved by using anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis . Purity is confirmed via argentometric titration (>99%) and melting point analysis (107–109°C) .

Q. How should dimethyltin dichloride be handled to mitigate toxicity risks in laboratory settings?

The compound is classified as hazardous (GHS signal word: Danger; hazard code H302). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid skin/eye contact. In case of exposure, rinse affected areas with water and seek medical attention. Waste should be neutralized with sodium bicarbonate before disposal .

Q. What spectroscopic techniques are most effective for characterizing dimethyltin dichloride?

- NMR : <sup>119</sup>Sn NMR reveals tin environments (δ ~200–300 ppm for Sn-Cl bonds).

- FTIR : Peaks at 500–600 cm⁻¹ correspond to Sn-Cl stretching vibrations.

- X-ray crystallography : Resolves crystal structure, confirming octahedral geometry around tin .

Advanced Research Questions

Q. How do reaction solvents influence the stability and reactivity of dimethyltin dichloride in organometallic syntheses?